

A Comprehensive Technical Guide to 4-Oxo-4-(3-pyridyl)butyric Acid

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Compound of Interest

Compound Name: 4-Oxo-4-(pyridin-3-yl)butanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Oxo-4-(3-pyridyl)butyric acid, a significant metabolite in nicotine metabolism and a key intermediate in various biochemical pathways. This document details its physicochemical properties, its role in toxicology as a biomarker for tobacco-specific nitrosamine exposure, and its involvement in microbial degradation of nicotine. Furthermore, this guide presents detailed experimental protocols for its analysis and discusses its synthesis and applications in research.

Introduction

4-Oxo-4-(3-pyridyl)butyric acid, also known by synonyms such as γ -Oxo-3-pyridinebutanoic acid and 3-Succinoylpyridine, is a monocarboxylic acid derivative of succinic acid.^{[1][2]} Its presence in biological systems is primarily linked to the metabolism of nicotine and the metabolic activation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).^{[1][3]} As a metabolite, it is commonly detected in the urine of smokers.^{[1][2]} This compound serves as a critical biomarker in toxicological studies and is a valuable intermediate in the synthesis of various chemical compounds.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxo-4-(3-pyridyl)butyric acid is presented in the table below.

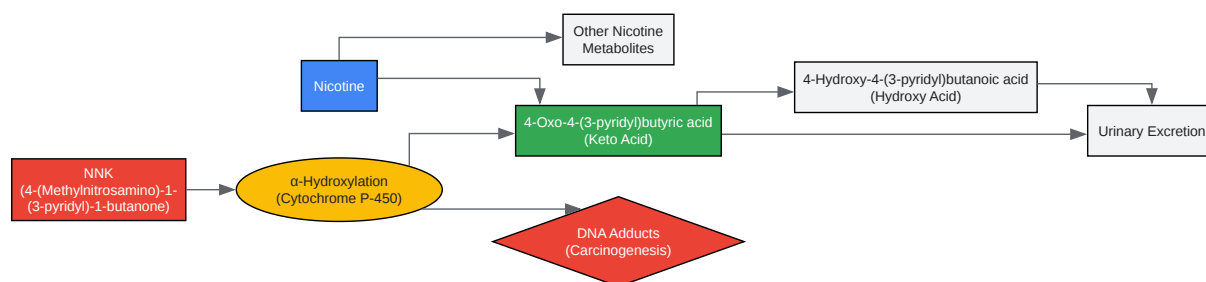
Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.17 g/mol	[1]
CAS Number	4192-31-8	[1]
Appearance	Solid	[1]
Melting Point	129-130°C	[2]
Boiling Point	405.7°C at 760 mmHg	[2]
Flash Point	199.2°C	[2]
Density	1.263 g/cm ³	[2]
Solubility	DMSO, Methanol	[2]

Biochemical Pathways and Significance

4-Oxo-4-(3-pyridyl)butyric acid is a key node in several metabolic pathways, most notably in the human metabolism of nicotine and the microbial degradation of this alkaloid.

Human Metabolism of Nicotine and Tobacco-Specific Nitrosamines

In humans, 4-Oxo-4-(3-pyridyl)butyric acid (often referred to as "keto acid") is formed as a downstream metabolite of nicotine.[4] More critically, it is also a product of the metabolic activation of NNK, a potent tobacco-specific lung carcinogen.[3][5] The α -hydroxylation of NNK, a process catalyzed by cytochrome P-450 enzymes, leads to DNA damaging intermediates and the eventual formation of 4-Oxo-4-(3-pyridyl)butyric acid and 4-hydroxy-4-(3-pyridyl)butanoic acid ("hydroxy acid"), which are excreted in urine.[1][3][5] The presence of 4-Oxo-4-(3-pyridyl)butyric acid in urine can, therefore, serve as a biomarker for exposure to tobacco smoke and the metabolic activation of NNK.[3][4]

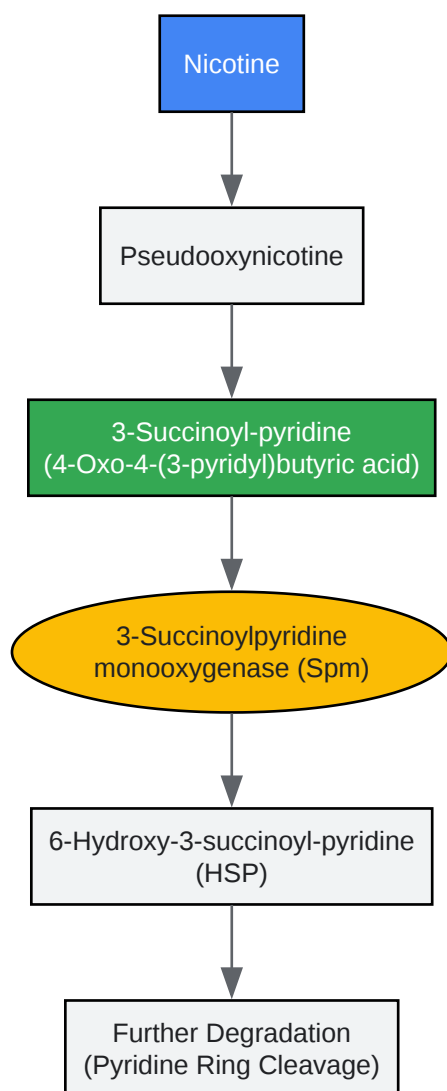


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Human metabolism of Nicotine and NNK.

Microbial Degradation of Nicotine

In certain bacteria, such as *Pseudomonas* species, 4-Oxo-4-(3-pyridyl)butyric acid (referred to as 3-succinoyl-pyridine or SP in this context) is an intermediate in the pyrrolidine pathway of nicotine degradation.^{[6][7]} In this pathway, nicotine is catabolized to SP, which is then hydroxylated to 6-hydroxy-3-succinoyl-pyridine (HSP) by the enzyme 3-succinoylpyridine monooxygenase (Spm).^[6] HSP is further metabolized, eventually leading to the cleavage of the pyridine ring.^{[8][9]}



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Microbial degradation of nicotine via the pyrrolidine pathway.

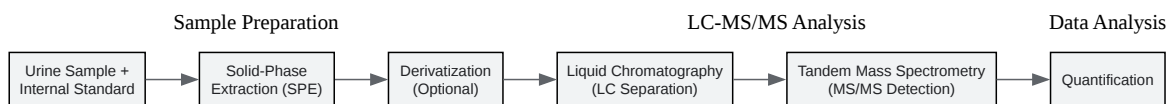
Experimental Protocols

The quantification of 4-Oxo-4-(3-pyridyl)butyric acid in biological matrices is crucial for toxicological and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed analytical technique for this purpose.[4][5]

General Workflow for LC-MS/MS Analysis

A generalized workflow for the analysis of 4-Oxo-4-(3-pyridyl)butyric acid in urine is depicted below. This typically involves sample preparation, chromatographic separation, and mass

spectrometric detection.



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General workflow for LC-MS/MS analysis.

Detailed Methodological Steps

Sample Preparation:

- An internal standard, such as a deuterated analog of the analyte, is added to a urine aliquot to correct for matrix effects and variations in extraction efficiency.[4]
- The sample is then subjected to solid-phase extraction (SPE) to remove interfering compounds and concentrate the analyte.[4][5]
- For certain applications, derivatization may be performed to improve the chromatographic properties and ionization efficiency of the analyte.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- The prepared sample is injected into a liquid chromatograph, where the analyte is separated from other components on a C18 or similar reversed-phase column.[5]
- A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium acetate.[5]
- The eluent from the LC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][5]

- The mass spectrometer is operated in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[\[5\]](#)

Data Analysis:

- The concentration of 4-Oxo-4-(3-pyridyl)butyric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Synthesis and Applications

4-Oxo-4-(3-pyridyl)butyric acid is commercially available from various chemical suppliers and is also used as a starting material in the synthesis of other compounds.[\[10\]](#)[\[11\]](#) Its primary applications are in:

- Toxicology Research: As a biomarker for exposure to tobacco smoke and the metabolic activation of tobacco-specific nitrosamines.[\[3\]](#)[\[4\]](#)
- Metabolic Studies: To investigate the pathways of nicotine metabolism in various organisms.[\[6\]](#)[\[12\]](#)
- Organic Synthesis: As an intermediate in the preparation of novel chemical entities.[\[2\]](#)
- Analytical Chemistry: As a reference standard for the development and validation of analytical methods.[\[2\]](#)[\[11\]](#)

Conclusion

4-Oxo-4-(3-pyridyl)butyric acid is a molecule of significant interest in the fields of toxicology, biochemistry, and analytical chemistry. Its role as a biomarker for tobacco-related carcinogen exposure underscores its importance in public health research. The detailed understanding of its metabolic pathways and the availability of robust analytical methods for its quantification will continue to facilitate research into the health effects of tobacco use and the development of potential interventions.

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References

- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C₉H₉NO₃ | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D₄]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. A sirA-like gene, sirA2, is essential for 3-succinoyl-pyridine metabolism in the newly isolated nicotine-degrading Pseudomonas sp. HZN6 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]
- 12. THE METABOLIC FORMATION OF GAMMA-(3-PYRIDYL)-GAMMA-HYDROXYBUTYRIC ACID AND ITS POSSIBLE INTERMEDIARY ROLE IN THE MAMMALIAN METABOLISM OF NICOTINE - PubMed [pubmed.ncbi.nlm.nih.gov]
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